Ethyl 2-(3-amino-4-fluorophenyl)acetate
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Overview
Description
Ethyl 2-(3-amino-4-fluorophenyl)acetate is an organic compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol . This compound is characterized by the presence of an amino group and a fluorine atom on the phenyl ring, which are attached to an ethyl acetate moiety. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-amino-4-fluorophenyl)acetate typically involves a two-step process:
Amination Reaction: The starting material, 3-amino-4-fluorobenzaldehyde, undergoes an amination reaction with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Esterification Reaction: The intermediate product is then subjected to esterification with ethanol under acidic conditions to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Catalysts and solvents are often used to facilitate the reactions and improve the purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives[][3].
Reduction: The compound can be reduced to form amines or other reduced products[][3].
Substitution: The amino and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide[][3].
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used[][3].
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions[][3].
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives[][3].
Reduction: Amines and reduced products[][3].
Substitution: Substituted phenyl derivatives[][3].
Scientific Research Applications
Ethyl 2-(3-amino-4-fluorophenyl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(3-amino-4-fluorophenyl)acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- Ethyl 2-(4-fluorophenyl)acetate
- Ethyl 2-(3-chloro-4-fluorophenyl)acetate
- Ethyl 2-(3-amino-4-chlorophenyl)acetate
Comparison: Ethyl 2-(3-amino-4-fluorophenyl)acetate is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
ethyl 2-(3-amino-4-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVVSIVOVOFWBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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